molecular formula C23H20O5 B15196347 Thwaitesixanthone CAS No. 55785-61-0

Thwaitesixanthone

Cat. No.: B15196347
CAS No.: 55785-61-0
M. Wt: 376.4 g/mol
InChI Key: CGUOCNBOCVGVNB-UHFFFAOYSA-N
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Description

Thwaitesixanthone is a naturally occurring xanthone derivative identified in the root system of the plant Calophyllum thwaitesii . This compound belongs to the xanthone class of bioactive plant metabolites, which are characterized by a distinctive dibenzo-γ-pyrone (9H-xanthen-9-one) tricyclic scaffold . Research into this class of compounds indicates that xanthones, as a structural family, possess a wide spectrum of noteworthy pharmacological activities, including significant antioxidant and antifungal properties, as demonstrated through bioactivity screening . The presence of methylated functional groups on the xanthone core, as found in this compound, is a significant structural feature reported from the roots of Calophyllum thwaitesii . Xanthones, in general, are considered "privileged structures" in medicinal chemistry due to their ability to interact with multiple biological targets, making them valuable scaffolds for investigating new therapeutic avenues . The primary research applications of this compound are in the fields of natural product chemistry and pharmacognosy , serving as a standard for phytochemical studies, and in bioactivity testing , where it can be used to explore its antioxidant and other potential biological mechanisms. This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55785-61-0

Molecular Formula

C23H20O5

Molecular Weight

376.4 g/mol

IUPAC Name

22-hydroxy-7,7,18,18-tetramethyl-8,13,17-trioxapentacyclo[12.8.0.03,12.04,9.016,21]docosa-1(22),3(12),4(9),5,10,14,16(21),19-octaen-2-one

InChI

InChI=1S/C23H20O5/c1-22(2)9-7-12-14(27-22)5-6-15-18(12)21(25)19-17(26-15)11-16-13(20(19)24)8-10-23(3,4)28-16/h5-11,24H,1-4H3

InChI Key

CGUOCNBOCVGVNB-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2=C(O1)C=CC3=C2C(=O)C4=C(C5=C(C=C4O3)OC(C=C5)(C)C)O)C

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of Thwaitesixanthone

Botanical Sources and Geographic Distribution

Calophyllum thwaitesii (Roots, Root Bark, Inner Bark)

Thwaitesixanthone has been identified in various parts of Calophyllum thwaitesii, a tree species endemic to Sri Lanka. kew.orgwikipedia.org Specifically, it has been isolated from the roots, root bark, and inner bark of this plant. researchgate.netruh.ac.lk The geographic distribution of C. thwaitesii is limited to the south-central region of Sri Lanka, where it grows in the wet tropical biome. kew.org

Other Calophyllum Species

Beyond C. thwaitesii, this compound has also been found in other species within the Calophyllum genus. These include:

Calophyllum recurvatum : This species, found in Sarawak, has been shown to contain this compound in its stem bark. uitm.edu.myresearchgate.net

Calophyllum depressinervosum : The stem bark of this species is another confirmed source of this compound. nih.govresearchgate.netupm.edu.my

Calophyllum buxifolium : Similar to C. depressinervosum, the stem bark of C. buxifolium has been found to contain this compound. nih.govresearchgate.netupm.edu.my

Calophyllum hosei : Phytochemical studies have led to the isolation of this compound from this species. researchgate.net

Calophyllum benjaminum and Calophyllum javanicum : Detailed studies on the chemical constituents of the stem bark of these species have also resulted in the isolation of this compound. researchgate.net

The presence of this compound across these various Calophyllum species highlights its significance as a characteristic compound of this genus.

Contextual Presence in Garcinia Species

The occurrence of this compound is not limited to the Calophyllum genus. It has also been identified in species of the genus Garcinia, which, like Calophyllum, belongs to the family Clusiaceae. nih.govgenome.jp For instance, this compound has been isolated from the whole fruit of Garcinia mangostana. nih.gov The genus Garcinia comprises a wide range of species distributed across tropical regions and is known for its rich content of bioactive compounds, including xanthones. redalyc.orgresearchgate.netethnobotanyjournal.org

Extraction Strategies from Plant Material

The initial step in isolating this compound from its botanical sources typically involves extraction with a suitable solvent. Methanol (B129727) is a commonly used solvent for this purpose. ruh.ac.lknih.govnih.gov The plant material, such as the stem bark or roots, is often dried and ground before being subjected to extraction. cabidigitallibrary.orgmost.gov.bd This process yields a crude extract containing a mixture of compounds, including this compound. Other solvents like dichloromethane (B109758) have also been used in sequential extraction processes. utar.edu.my

Advanced Isolation and Purification Techniques

Following the initial extraction, a series of chromatographic techniques are employed to separate and purify this compound from the complex mixture of the crude extract.

Activity-Guided Fractionation Approaches

Activity-guided fractionation is a strategic approach used to isolate bioactive compounds. numberanalytics.comwisdomlib.org This method involves systematically separating the crude extract into different fractions and testing the biological activity of each fraction. researchgate.net The active fractions are then subjected to further separation until the pure active compound is isolated. nih.govresearchgate.net In the context of this compound, this approach has been instrumental. For instance, a methanol extract of Calophyllum thwaitesii roots, which showed antifungal activity, was subjected to activity-guided fractionation to yield several xanthones, including this compound. ruh.ac.lknih.gov

The purification process often involves multiple chromatographic steps, such as column chromatography, to achieve a high degree of purity. most.gov.bdutar.edu.my

Table of Botanical Sources for this compound

Species Plant Part(s)
Calophyllum thwaitesii Roots, Root Bark, Inner Bark
Calophyllum recurvatum Stem Bark
Calophyllum depressinervosum Stem Bark
Calophyllum buxifolium Stem Bark
Calophyllum hosei Not specified
Calophyllum benjaminum Stem Bark
Calophyllum javanicum Stem Bark

Table of Compound Names

Compound Name
This compound
Ananixanthone
Caloxanthone B
Caloxanthone I
Caloxanthone J
Xanthochymone B
1,3,5,6-tetrahydroxyxanthone
Dombakinaxanthone
9-hydroxycalabaxanthone
Trapezifolixanthone
β-mangostin
Osajaxanthone
Caloxanthone A
Calozeyloxanthone
Rubraxanthone (B1680254)
Marixanthone I
Marixanthone II
Brasixanthone B
Pyranojacareubin
5-methoxytrapezifolixanthone
Pancixanthone B
Isocalolongic acid
Isoblanchoic acid
Apetalic acid
Friedeline
Lupeol
β-sitosterol
6-deoxyjacareubin
Stigmasterol
Euxanthone
Calothis compound
6-deoxy-γ-mangostin
Calabaxanthone
Calocalabaxanthone
Demethylcalabaxanthone
11,12-dihydrothis compound
Calozeylanic acid
Fuscaxanthone C
Desmethoxyyangonin
Ananixanthone monoacetate
Ananixanthone diacetate
This compound monoacetate
Methoxyananixanthone
O-benzylananixanthone
Teysmanone A
Soulattrolide
Calanone
Isocalanone
8-deoxygartanin
4-hydroxyxanthone
Stigmast-5-en-3-one
α-friedelan-3-ol
1,6-dihydroxy-5-methoxyxanthone
1-hydroxy-5,6-dimethoxyxanthone
1-hydroxy-5-methoxyxanthone
1-methoxy-5-hydroxyxanthone
1-hydroxy-7-methoxyxanthone
1,5-dihydroxy-6-methoxyxanthone
1,7-dihydroxyxanthone
Garcinone B
Garcimangosone B
Tovophyllin A
Tovophyllin B
Toxyloxanthone A

Chromatographic Separation Protocols (e.g., Column Chromatography)

Chromatographic techniques are indispensable for the separation of individual compounds from complex mixtures like plant extracts. cmfri.org.in Column chromatography is a fundamental and widely used preparative method for purifying compounds based on their differential affinities for a stationary phase and a mobile phase. cmfri.org.in This technique relies on the principle of adsorption, where components of a mixture travel through a solid stationary phase (like silica (B1680970) gel or alumina) carried by a liquid mobile phase (the eluent). rsc.org

In the isolation of this compound and other xanthones, a crude or partially purified plant extract is loaded onto a column packed with a stationary phase, typically silica gel. rsc.org A solvent or a gradient of solvents (mobile phase) is then passed through the column. Compounds within the extract separate based on their polarity; less polar compounds have a weaker affinity for the polar stationary phase (silica gel) and travel down the column faster with a non-polar mobile phase, while more polar compounds are retained more strongly and elute later. shodex.com

The process involves collecting the liquid (eluate) that flows out of the column in a series of fractions. rsc.org Each fraction is then analyzed, often using Thin Layer Chromatography (TLC), to identify which fractions contain the desired compound. Fractions containing the pure compound are then combined and the solvent is evaporated to yield the isolated this compound. The choice of stationary and mobile phases is critical and is optimized to achieve the best possible separation of the target xanthone (B1684191) from other metabolites present in the extract.

Table 2: Example of Column Chromatography Parameters

ParameterDescriptionPurpose in Isolation
Stationary Phase A solid adsorbent material packed into a column.Typically silica gel for xanthone separation, which retains polar compounds.
Mobile Phase (Eluent) A solvent or mixture of solvents that flows through the stationary phase.A gradient system (e.g., increasing polarity from hexane (B92381) to ethyl acetate) is often used to elute compounds with varying polarities.
Sample Application The crude extract is dissolved in a minimal amount of solvent and loaded onto the top of the column.To introduce the mixture to the chromatographic system in a concentrated band.
Elution The process of passing the mobile phase through the column to move the sample components.To separate the mixture into bands of individual compounds based on their affinity for the stationary phase. rsc.org
Fraction Collection Collecting the eluate in separate tubes as it exits the column.To isolate different compounds as they elute from the column at different times.

Dereplication Strategies in Natural Product Isolation (e.g., ¹³C NMR-based dereplication)

Dereplication is a critical process in modern natural product discovery aimed at the rapid identification of known compounds in a crude extract or semi-purified fraction. rsc.org This strategy helps to avoid the time-consuming and resource-intensive process of re-isolating and re-characterizing previously identified substances. rsc.org Among various analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 NMR (¹³C NMR), has emerged as a powerful tool for dereplication. mdpi.comnih.gov

¹³C NMR-based dereplication involves comparing the ¹³C NMR spectrum of a crude extract or fraction with a database of known compounds' chemical shifts. nih.gov This method is highly effective because the chemical shift of each carbon atom in a molecule provides a unique fingerprint. mdpi.com The advantages of using ¹³C NMR for dereplication include its high reproducibility, the low sensitivity of chemical shifts to experimental conditions like solvent and temperature, and the narrowness of the signals, which reduces the chance of peak overlap in a complex mixture. mdpi.com

Software tools like MixONat can automate this process by matching the experimental ¹³C NMR data from a mixture against predicted or experimental spectral databases. nih.govresearchgate.net This allows for the quick identification of major known constituents, such as specific xanthones, within a Calophyllum or Garcinia extract. researchgate.netresearchgate.net By identifying this compound early in the phytochemical workflow, researchers can focus their efforts on isolating novel or more biologically interesting compounds present in the extract. This technique is particularly useful for discriminating between isomers, which can be challenging with mass spectrometry-based methods alone. nih.gov

Structural Elucidation and Chemical Characterization of Thwaitesixanthone

Determination of the Core Xanthone (B1684191) Skeleton as a Di-isoprenylated Xanthone

Thwaitesixanthone was first identified as a member of the xanthone class of secondary metabolites. illinois.edu Xanthones are characterized by a tricyclic aromatic core with a dibenzo-γ-pyrone framework. Early investigations into compounds isolated from plants of the genus Calophyllum, such as Calophyllum thwaitesii, Calophyllum walkeri, and Calophyllum javanicum, revealed the presence of several xanthones with prenyl or isoprenyl side chains. cabidigitallibrary.orgresearchgate.netresearchgate.net

The structure of this compound was established to be based on this core xanthone skeleton, which is further elaborated by two isoprenyl units. researchgate.net These isoprenyl groups undergo cyclization to form two additional pyran rings, leading to its classification as a di-isoprenylated xanthone. This structural motif is common among xanthones isolated from Calophyllum species. researchgate.net

Definitive Structural Assignment and Isomeric Considerations

Through comprehensive spectroscopic analysis, the definitive structure of this compound was assigned. Its systematic name is 13-hydroxy-3,3,10,10-tetramethyl-3H,10H-dipyrano[3,2-a:2′,3′-i]xanthen-14-one. psu.edu This name precisely describes the connectivity of the entire molecule, including the xanthone core, the two fused pyran rings, the four methyl groups, and the single hydroxyl group.

The molecular formula was determined to be C₂₃H₂₀O₅. azooptics.com The structure features two gem-dimethyl groups at the C-3 and C-10 positions of the pyran rings and a hydroxyl group at the C-13 position. The arrangement of the fused rings and substituents leads to a specific, rigid three-dimensional structure. While the assigned structure is achiral, the possibility of other isomers, such as those with different oxygenation patterns or substituent placements on the xanthone core, is a key consideration in the study of related natural products. spectroscopyonline.com For instance, demethylcalabaxanthone is a related derivative found alongside this compound. researchgate.netpsu.edu

Spectroscopic Data Analysis for Elucidation

The structural assignment of this compound was heavily reliant on the application of various spectroscopic methods. cabidigitallibrary.orgutar.edu.my Each technique provided unique pieces of information that, when combined, allowed for an unambiguous determination of the complex molecular architecture. illinois.edu

Nuclear Magnetic Resonance (NMR) spectroscopy was the most critical tool for elucidating the detailed structure of this compound. cabidigitallibrary.orgresearchgate.net Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D) experiments were employed to map out the carbon skeleton and the placement of hydrogen atoms. illinois.edu

The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons. For this compound, it would characteristically show signals for aromatic protons on the xanthone core, vinylic protons on the pyran rings, four distinct singlet signals for the non-equivalent methyl groups, and a downfield signal for the chelated hydroxyl group.

The ¹³C NMR spectrum reveals the number and type of carbon atoms in the molecule. The spectrum for this compound would display signals for the carbonyl carbon (C=O), multiple sp²-hybridized carbons of the aromatic and vinylic systems, and sp³-hybridized carbons corresponding to the methyl groups and the quaternary carbons of the pyran rings. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would have been used to differentiate between CH, CH₂, and CH₃ groups.

2D NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) were essential for establishing connectivity. COSY identifies protons that are coupled to each other (typically on adjacent carbons), while HMBC shows correlations between protons and carbons over two or three bonds, which is crucial for connecting different structural fragments and assigning quaternary carbons. emerypharma.com The specific assignments for this compound were established through such detailed analyses and compared with data from known related compounds. cabidigitallibrary.org

Table 1: Characteristic NMR Data for this compound (Based on structural features and general values for related xanthones)

Spectrum Signal Type Structural Fragment Expected Chemical Shift (ppm)
¹H NMR Singlet (1H) Chelated Hydroxyl (-OH) > 12
Multiplets Aromatic Protons (Ar-H) 6.5 - 8.0
Doublets (2H each) Vinylic Protons (-CH=CH-) 5.5 - 7.0
Singlets (4 x 3H) Methyl Groups (-CH₃) 1.4 - 1.7
¹³C NMR Singlet Carbonyl Carbon (C=O) > 180
Multiple Signals Aromatic/Vinylic Carbons (C=C) 90 - 165
Signals Quaternary Carbons (C(CH₃)₂) ~78

Mass spectrometry (MS) was used to determine the molecular weight and molecular formula of this compound. cabidigitallibrary.org High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula as C₂₃H₂₀O₅. azooptics.com Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) may also be used in the analysis of plant extracts containing the compound. cabidigitallibrary.org The fragmentation pattern observed in the mass spectrum gives additional structural information, often showing characteristic losses of methyl groups or retro-Diels-Alder fragmentations of the pyran rings, which supports the proposed structure.

Table 2: Mass Spectrometry Data for this compound

Parameter Value Reference
Molecular Formula C₂₃H₂₀O₅ azooptics.com
Molecular Weight 376.40 g/mol azooptics.com

| Ionization Method | EIMS / HR-ESIMS | cabidigitallibrary.org |

Infrared (IR) spectroscopy was utilized to identify the key functional groups present in the this compound molecule. cabidigitallibrary.org The IR spectrum provides valuable information based on the vibrations of chemical bonds. The spectrum of this compound would display characteristic absorption bands confirming its structural features.

Table 3: Key Infrared (IR) Spectroscopy Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3400 O-H Stretching Hydroxyl group
~1650 C=O Stretching Conjugated Ketone (γ-pyrone)
~1610, 1580, 1450 C=C Stretching Aromatic ring
~1200-1000 C-O Stretching Ether linkages (pyran rings)

Ultraviolet-Visible (UV) spectroscopy was employed to study the electronic transitions within the molecule, providing insight into the nature of the conjugated system. cabidigitallibrary.org The xanthone core is a strong chromophore, and its UV spectrum is characterized by several intense absorption bands. The exact positions (λmax) of these bands are influenced by the substitution pattern, including the presence of the hydroxyl group and the fused pyran rings. The UV spectrum of this compound is characteristic of a hydroxylated xanthone derivative and serves as a useful tool for its identification and quantification. cabidigitallibrary.org

Table 4: Ultraviolet-Visible (UV) Spectroscopy Data for this compound

Solvent Absorption Maxima (λmax) in nm

Biosynthetic Investigations of Thwaitesixanthone

Proposed Biosynthetic Origin within Calophyllum thwaitesii

The biosynthesis of the xanthone (B1684191) core in higher plants is understood to follow a convergent pathway involving intermediates from both the shikimate and polyketide pathways. rsc.org The process generally begins with the condensation of benzoyl-CoA, derived from L-phenylalanine, with three molecules of malonyl-CoA to form a benzophenone (B1666685) intermediate. mdpi.com This intermediate then undergoes regioselective oxidative coupling to form the characteristic tricyclic xanthone ring structure. nih.gov

In the specific case of Calophyllum thwaitesii, it has been proposed that the biosynthesis of its major xanthones, including Thwaitesixanthone, predominantly follows a pathway involving a 6'-6 oxidative coupling of the initial benzophenone precursor. nsf.gov.lk This specific cyclization pattern leads to the formation of a 1,3,7-trioxygenated xanthone core, a structural feature common to this compound and several other xanthones isolated from this plant, such as calothis compound and 6-deoxy-γ-mangostin. nsf.gov.lk The prevalence of this substitution pattern suggests that the enzymes responsible for this particular cyclization are highly active in C. thwaitesii. nsf.gov.lk

Conversely, the formation of xanthones with a 1,3,5-trioxygenated pattern, which would arise from a 2'-6 oxidative coupling, appears to be a minor pathway in this species. nsf.gov.lk This is supported by the isolation of only one such compound, trapezifolixanthone, as a minor constituent. nsf.gov.lk

Role of Methylating Enzymes in Xanthone Biosynthesis in Calophyllum

Initially, it was believed that Calophyllum thwaitesii lacked methylating enzymes, as early studies on the stem and root bark only yielded non-methylated xanthones. nsf.gov.lkresearchgate.net The absence of methylated compounds suggested that oxidative coupling to form pyrano ring systems was the favored biosynthetic route. nsf.gov.lk

However, subsequent research on the root stem of C. thwaitesii led to the isolation of several methylated xanthones, including 1-hydroxy-5,6-dimethoxyxanthone, 1,6-dihydroxy-5-methoxyxanthone, and 1-hydroxy-5-methoxyxanthone. researchgate.netruh.ac.lk This discovery contradicted earlier assumptions and strongly indicated the presence of methylating enzymes within this plant species. researchgate.netruh.ac.lk These enzymes are responsible for the transfer of a methyl group, typically from S-adenosyl methionine (SAM), to a hydroxyl group on the xanthone scaffold, a crucial step in the diversification of xanthone structures.

Precursor Incorporation Studies for Xanthone Pathways

Feeding experiments using labeled precursors are a classical and powerful tool for elucidating biosynthetic pathways. In the broader context of xanthone biosynthesis, studies in cell cultures of other plant species have provided valuable insights. For instance, in Hypericum androsaemum, feeding experiments with [U-14C]L-phenylalanine, [7-14C]benzoic acid, and [7-14C]3-hydroxybenzoic acid demonstrated that all three were efficiently incorporated into a newly elicited xanthone. nih.gov This supports a pathway where benzoic acid is derived from cinnamic acid through side-chain degradation. nih.gov

In contrast, in Centaurium erythraea cell cultures, only [7-14C]3-hydroxybenzoic acid was incorporated into xanthones, suggesting a different pathway where 3-hydroxybenzoic acid originates directly from the shikimate pathway. nih.gov While specific precursor incorporation studies for this compound in Calophyllum thwaitesii are not detailed in the available literature, these examples highlight the methodologies used to trace the origins of the xanthone core. Such studies would be invaluable in confirming the proposed benzophenone-derived pathway for this compound.

Genetic and Enzymatic Investigations of Xanthone Formation

The elucidation of biosynthetic pathways at the molecular level involves the identification and characterization of the specific genes and enzymes responsible for each step. In the realm of xanthone biosynthesis, significant progress has been made. For instance, in fungi, the sequencing of the Aspergillus nidulans genome revealed 32 clusters containing polyketide synthase (PKS) genes, which are crucial for the formation of the xanthone precursors. rsc.org Gene deletion studies have helped to delineate the pathway from the polyketide-derived anthraquinone, emodin, to various prenylated and cyclized xanthone products. rsc.org

In plants, research has identified key enzymes such as benzophenone synthase, which catalyzes the initial condensation reaction, and cytochrome P450 monooxygenases, which are responsible for the subsequent hydroxylation and cyclization steps to form the xanthone core. mdpi.com For example, two distinct cytochrome P450 enzymes, 1,3,5-trihydroxyxanthone (B1664532) (THX) synthase and 1,3,7-THX synthase, have been identified, which catalyze the formation of the two main types of xanthone precursors. mdpi.com

Furthermore, prenyltransferases are another critical class of enzymes involved in the modification of the xanthone scaffold. A xanthone prenyltransferase has been isolated from Hypericum calycinum cell cultures, which specifically introduces a prenyl side chain at the C-8 position of the xanthone nucleus. mdpi.com Although the specific genes and enzymes for this compound biosynthesis have not yet been fully characterized, these findings in other xanthone-producing organisms provide a roadmap for future investigations in Calophyllum thwaitesii.

Advanced Methodologies for Pathway Elucidation (e.g., Single-Cell Analyses in Plant Systems)

Modern analytical techniques are revolutionizing the study of plant natural product biosynthesis. Single-cell technologies, in particular, offer unprecedented insights into the cellular and spatial organization of metabolic pathways. researchgate.netmpg.de Natural products are often synthesized and stored in specific cell types, and their biosynthetic pathways can involve enzymes located in different cellular compartments and even different cell types. mpg.deresearchgate.net

Single-cell transcriptomics allows for the analysis of gene expression patterns in individual cells, helping to identify the specific cells involved in the biosynthesis of a particular compound. researchgate.netnih.gov This can be coupled with single-cell metabolomics, which enables the detection and quantification of metabolites within single cells, providing a direct link between gene expression and the accumulation of pathway intermediates and final products. mpg.deresearchgate.net This approach has been successfully applied to study the biosynthesis of alkaloids in Catharanthus roseus, revealing the cell-type-specific partitioning of the biosynthetic pathway. researchgate.netmpg.de

These advanced methodologies hold immense potential for elucidating the biosynthesis of this compound. By applying single-cell 'omics' to Calophyllum thwaitesii, researchers could pinpoint the exact cell types responsible for producing this compound, identify the full suite of genes and enzymes involved in its formation, and map the transport of intermediates between different cells. This level of detail is crucial for a complete understanding of how this complex natural product is assembled and could pave the way for its biotechnological production. nih.gov

Investigation of Biological Activities and Mechanisms of Action of Thwaitesixanthone

Antioxidant Activity Studies

Oxidative stress, resulting from an imbalance between free radicals and antioxidants in the body, is implicated in numerous disease pathologies. eyewiki.org Antioxidant compounds can neutralize these reactive species, mitigating cellular damage. nih.gov Natural products, including xanthones, are a significant area of research for their potential antioxidant properties. uitm.edu.my

A common and straightforward method to evaluate the antioxidant capacity of a compound is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. frontiersin.org This test utilizes a stable free radical, DPPH, which has a deep violet color and shows a strong absorbance at approximately 517 nm. mdpi.comresearchgate.net When an antioxidant compound donates a hydrogen atom to the DPPH radical, the radical is neutralized, causing the violet color to fade to a pale yellow. mdpi.com The reduction in absorbance is measured spectrophotometrically and is proportional to the antioxidant's radical scavenging ability.

The efficacy of an antioxidant in this assay is typically expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. mdpi.combiorxiv.org A lower IC50 value indicates a higher antioxidant potency. mdpi.com Research on extracts from Calophyllum recurvatum, a plant source from which Thwaitesixanthone has been isolated, demonstrated significant antioxidant free-radical scavenging activity. uitm.edu.my However, specific IC50 values for the purified this compound compound are not detailed in the currently reviewed scientific literature.

Table 1: Classification of Antioxidant Activity Based on IC50 Values in DPPH Assay This table provides a general classification for interpreting DPPH assay results.

IC50 Value (µg/mL)Antioxidant Activity ClassificationThis compound
<50Very StrongData Not Available
50 - 100StrongData Not Available
100 - 250ModerateData Not Available
250 - 500WeakData Not Available
Source: General classification adapted from scientific literature. researchgate.net

Beyond direct radical scavenging, antioxidants can modulate cellular stress through various mechanisms. The body's endogenous antioxidant defense system includes enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), which play a crucial role in neutralizing reactive oxygen species (ROS). nih.gov Natural compounds can bolster these defenses.

Potential mechanisms by which a phytochemical like this compound could modulate oxidative stress include:

Enhancing Endogenous Antioxidant Enzymes: Stimulating the production and activity of enzymes such as SOD and CAT. researchgate.net

Regulating Signaling Pathways: Activating pathways like the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway. This system is a primary regulator of cellular resistance to oxidants, and its activation leads to the production of numerous protective enzymes and proteins. nih.gov

Direct Neutralization of ROS/RNS: Scavenging a variety of reactive oxygen and nitrogen species within the cellular environment, thereby protecting vital components like DNA, lipids, and proteins from oxidative damage. nih.govmdpi.com

While these represent common pathways for polyphenolic compounds, specific studies detailing the cellular mechanisms of oxidative stress modulation for this compound have not been identified in the reviewed literature.

In Vitro Assays (e.g., DPPH Radical Scavenging Assay)

Anticancer Potential

The search for novel anticancer agents from natural sources is a major focus of pharmaceutical research. uitm.edu.my These investigations often begin with evaluating a compound's ability to kill cancer cells or inhibit their growth in a laboratory setting.

The MTT assay is a widely used colorimetric test to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. dergipark.org.tr It is frequently employed to measure the cytotoxic (cell-killing) effect of potential anticancer compounds on various cancer cell lines, such as the K562 human chronic myeloid leukemia cell line. dergipark.org.trjapsonline.com

In this assay, the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active mitochondrial enzymes into a purple formazan (B1609692) crystal. dergipark.org.tr The concentration of the resulting formazan, which can be dissolved and measured by its absorbance, is directly proportional to the number of viable cells. dergipark.org.tr A significant decrease in formazan production in cells treated with a compound indicates reduced viability and suggests cytotoxic or cytostatic activity. researchgate.net Results are often reported as an IC50 value, representing the concentration of the compound that inhibits the growth of 50% of the cancer cells. japsonline.com

Despite the established use of this assay for screening natural products, no studies were found in the reviewed literature that specifically evaluate the cytotoxicity of this compound on the K562 cell line or other cancer cell lines.

Table 2: In Vitro Cytotoxicity of this compound on K562 Human Cancer Cell Line via MTT Assay

CompoundCell LineAssay DurationIC50 Value
This compoundK562N/AData Not Available
Information regarding the cytotoxic effects of this compound on the K562 cell line is not available in the reviewed scientific literature.

A key characteristic of an effective anticancer agent is the ability to induce apoptosis, or programmed cell death, in malignant cells. nih.govnih.gov Apoptosis is a highly regulated process that eliminates damaged or unwanted cells without causing inflammation, making it a desirable mechanism for cancer therapies. biomedpharmajournal.org

The primary pathways for apoptosis induction are:

The Intrinsic (Mitochondrial) Pathway: Triggered by cellular stress, this pathway involves the B-cell lymphoma 2 (Bcl-2) family of proteins. Pro-apoptotic proteins like Bax and Bak disrupt the mitochondrial outer membrane, leading to the release of cytochrome c, which in turn activates a cascade of enzymes called caspases (e.g., caspase-9 and caspase-3) that dismantle the cell. nih.govresearchgate.net

The Extrinsic (Death Receptor) Pathway: Initiated by external signals, where ligands like TNF-alpha or Fas bind to death receptors on the cell surface. This binding recruits adaptor proteins and activates initiator caspases (e.g., caspase-8), which then activate the same executioner caspases as the intrinsic pathway. biomedpharmajournal.org

Studies on potential anticancer compounds often investigate their ability to activate these pathways. However, the specific cellular targets of this compound and its ability to induce apoptosis have not been elucidated in the available research.

In Vitro Cytotoxicity Assays (e.g., MTT Assay on Human Cancer Cell Lines like K562)

Neuroprotective Effects

Neurodegenerative diseases like Parkinson's and Alzheimer's are characterized by the progressive loss of neurons. researchgate.net Phytochemicals that can protect neurons from damage and death are considered to have neuroprotective potential. nih.gov Research indicates that xanthones are a class of compounds with promising neuroprotective properties. researchgate.net

It has been reported for the first time that this compound is neuroprotective. researchgate.net In a study utilizing an in-vitro model for Parkinson's Disease, this compound was among a series of lesser-studied xanthones screened for their effects. The compound demonstrated antiapoptotic activity in NS-1 neuronal cells that were subjected to a neurotoxin. researchgate.netresearchgate.net This finding identifies this compound as a novel neuroprotective agent. The proposed mechanisms for the neuroprotective effects of related xanthones and polyphenols often involve the counteraction of oxidative stress and the modulation of key cellular pathways involved in cell survival and inflammation. nih.govresearchgate.net

In Vitro Parkinson's Disease Models (e.g., PC12 NS-1 Cell Models, 6-hydroxydopamine-induced neurotoxicity)

This compound has been investigated for its neuroprotective potential in cellular models of Parkinson's disease (PD). Research has utilized the Neuroscreen-1 (NS-1) cell line, a fast-growing variant of the rat pheochromocytoma (PC12) cell line, to model dopaminergic neurons. ruh.ac.lknih.gov In these studies, neurotoxicity was induced by exposing the NS-1 cells to 6-hydroxydopamine (6-OHDA), a neurotoxin widely used to create experimental models of PD by selectively destroying dopaminergic neurons. ruh.ac.lknih.goveijppr.comresearchgate.net

The neurotoxin 6-OHDA was optimized to a concentration of 10 µM to approximate in vivo neurotoxicity more closely. ruh.ac.lknsf.gov.lk Treatment with 6-OHDA resulted in a significant reduction in NS-1 cell viability, primarily through the induction of apoptosis (programmed cell death), a hallmark of neuronal loss in Parkinson's disease. nih.govnsf.gov.lk

In this established PD model, this compound demonstrated a novel neuroprotective activity. ruh.ac.lknih.govjksus.org Pre-treatment with 100 nM of this compound was shown to significantly counter the toxic effects of 6-OHDA. nsf.gov.lkjksus.org Specifically, while 6-OHDA reduced cell viability to approximately 58.8%, the addition of this compound restored cell viability to 86.5 ± 4.2%. jksus.org This restorative effect was comparable to that of the well-documented neuroprotective xanthone (B1684191), α-mangostin, which restored viability to 87.8 ± 8.7% at a 1 nM concentration in the same study. jksus.org

Neuroprotective Effect of this compound in a 6-OHDA-Induced NS-1 Cell Model of Parkinson's Disease
CompoundConcentrationCell Viability After 6-OHDA TreatmentReference
Control (6-OHDA only)10 µM58.8 ± 2.2% jksus.org
This compound100 nM86.5 ± 4.2% jksus.org
α-Mangostin (Positive Control)1 nM87.8 ± 8.7% jksus.org

Mechanistic Insights into Neuronal Protection and Alpha-Synuclein (B15492655) Modulation

The mechanism of neuronal protection offered by this compound in the context of Parkinson's disease models appears to be linked to its ability to mitigate apoptotic cell death pathways initiated by neurotoxins like 6-OHDA. nih.govnsf.gov.lk By significantly increasing the viability of 6-OHDA-treated NS-1 cells, this compound demonstrates a clear capacity to protect these neuronal-like cells from induced death. jksus.org

A key pathological hallmark of Parkinson's disease is the aggregation of the protein alpha-synuclein (α-syn) into toxic inclusions within neurons. researchgate.netepdf.pubnih.gov To investigate this aspect, a complementary cellular model was developed using human HEK293T cells, which are efficient for transfection studies. ruh.ac.lknsf.gov.lk In this model, 6-OHDA treatment was shown to increase the expression of pathologic, phosphorylated alpha-synuclein (pSer129-α-syn). nih.govnsf.gov.lk While this alpha-synucleinopathy model was validated using α-mangostin, which successfully reduced the levels of pathologic α-syn, the available scientific literature does not specify whether this compound was tested in this particular assay or detail its direct effects on alpha-synuclein modulation, such as its expression, phosphorylation, or aggregation. nsf.gov.lkjksus.org Therefore, while this compound shows clear neuroprotective activity in terms of cell survival, its precise mechanism regarding direct interaction with the alpha-synuclein pathway has not been explicitly documented in the reviewed studies.

Other Contextual Biological Activities (where this compound was screened or present in active extracts)

This compound is a known constituent of plants from the Calophyllum genus, notably Calophyllum thwaitesii. ruh.ac.lkresearchgate.net Methanol (B129727) extracts from the root stem of C. thwaitesii have demonstrated antifungal properties against plant pathogenic fungi such as Aspergillus and Cladosporium. ruh.ac.lknsf.gov.lk However, activity-guided fractionation of these active extracts led to the identification of four other xanthones as the primary antifungal agents. ruh.ac.lkresearchgate.netmdpi.com In these specific screening studies, the isolated this compound was also tested but was reported to not show positive antifungal results. nsf.gov.lk Its activity in the crude extract was primarily associated with free-radical scavenging properties. researchgate.netmdpi.com

Antifungal Screening Context of this compound
Source MaterialTested OrganismsFindingReference
Methanol extract of Calophyllum thwaitesii root stemAspergillus sp., Cladosporium sp.The crude extract was active. ruh.ac.lknsf.gov.lk
Isolated this compoundAspergillus sp., Cladosporium sp.Reported to not show positive results in the antifungal assay. Activity was attributed to other xanthones in the extract. nsf.gov.lk

In the context of antibacterial activity, crude extracts from the root stem of Calophyllum thwaitesii, which contains this compound, were found to be active against several human pathogenic bacteria, including Staphylococcus aureus, Enterococcus faecalis, and methicillin-resistant Staphylococcus aureus (MRSA) strains. ruh.ac.lknsf.gov.lk Despite the activity of the crude extract, subsequent testing on the purified, isolated this compound compound did not yield positive antibacterial results in the same screening program. nsf.gov.lk This indicates that, similar to the antifungal findings, the antibacterial effects of the crude plant extract are likely attributable to other constituent compounds or a synergistic effect, rather than to this compound itself.

Xanthones as a chemical class are widely recognized for their potential anti-inflammatory effects. scribd.comd-nb.info this compound has been identified as a constituent in plants, such as Garcinia mangostana, that are used in traditional medicine for treating inflammatory conditions. d-nb.infoplos.org The anti-inflammatory mechanisms of some polyphenols involve the modulation of key signaling pathways, such as inhibiting the activation of nuclear factor-kappa B (NF-κB) or downregulating enzymes like cyclooxygenase-2 (COX-2), which are pivotal in the inflammatory response. scribd.comnih.govmdpi.comnih.gov However, the scientific literature currently lacks specific studies that have evaluated the direct anti-inflammatory activity of isolated this compound or elucidated its specific mechanism of action in this regard.

This compound has been noted in the literature as a compound with inhibitory activity against acetylcholinesterase (AChE). jksus.org The inhibition of cholinesterase enzymes, including both AChE and butyrylcholinesterase (BChE), is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govnih.govresearchgate.net While studies on other xanthones have reported specific inhibitory concentrations (IC₅₀ values) against these enzymes, the reviewed literature mentions the AChE inhibitory activity of this compound but does not provide specific quantitative data such as an IC₅₀ value. jksus.org There was no information found regarding the screening of this compound for inhibitory activity against bacterial neuraminidases.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Thwaitesixanthone and Its Analogs

Identification of Key Structural Motifs for Bioactivity (e.g., Prenyl and Pyrano Substituent Groups, Hydroxylation Patterns at C-1, C-3, C-6, C-8)

The bioactivity of the xanthone (B1684191) class of compounds is not conferred by the dibenzo-γ-pyrone nucleus alone; the type, number, and position of various substituents on this core structure are critical determinants of their pharmacological effects. mdpi.commdpi.com Research has identified several key structural motifs that are consistently associated with the biological activities of thwaitesixanthone and its analogs.

Key Positions on the Xanthone Scaffold: SAR studies consistently highlight the importance of substitution at specific positions on the xanthone core. The carbon positions C-1, C-3, C-6, and C-8 are frequently identified as key locations where the presence of functional groups can significantly modulate bioactivity. mdpi.com

Prenyl and Related Substituent Groups: The presence of isoprenoid side chains, such as prenyl groups, is a defining feature of many bioactive xanthones. rsc.org Prenylation often enhances biological activities, including antitumor, antimicrobial, and anti-HIV effects. rsc.org This enhancement is partly attributed to the increased lipophilicity that prenyl groups confer upon the molecule, which can improve its ability to interact with and cross biological membranes. frontiersin.org For example, the introduction of a prenyl group to a 1-hydroxyxanthone (B191526) scaffold was shown to dramatically increase its anticancer activity against the MCF-7 cell line. researchgate.net SAR studies of xanthones isolated from Calophyllum species, including this compound, predicted that the presence and arrangement of prenyl substituents are important for cytotoxic activity. oaji.net

Pyrano Substituent Groups: The cyclization of a prenyl group with an adjacent hydroxyl group can form an additional pyran ring, leading to the formation of pyranoxanthones. researchgate.net This structural modification creates a more rigid, complex heterocyclic system. up.pt Like prenyl groups, the pyrano moiety is considered a key determinant of bioactivity. mdpi.comoaji.net The fusion of pyrano rings to the xanthone core, as seen in complex molecules like 1,6-dihydroxy-6',6'-dimethylpyrano(2',3':2,3)-6'',6''-dimethylpyrano(2'',3'':7,8)xanthone, contributes to the unique structural architecture and potential for specific interactions with biological targets. ontosight.ai

Hydroxylation Patterns: The pattern of hydroxyl (-OH) group substitution on the aromatic rings is another critical factor influencing the pharmacological profile of xanthones. mdpi.com The presence of hydroxyl groups at positions C-1, C-3, C-6, and C-8 is often linked to significant bioactivity. mdpi.com For instance, the hydroxylation pattern is important for acetylcholinesterase inhibition. mdpi.com Specific patterns, such as a catechol unit (vicinal hydroxyl groups), have been shown to impart potent radical-scavenging and antioxidant activity. up.pt Studies have demonstrated that the growth inhibitory effect of xanthones on human tumor cell lines is dependent on the nature and position of substituents, including hydroxyl groups. mdpi.com

A study on xanthones from Calophyllum thwaitesii identified several hydroxylated and methoxylated derivatives, underscoring the natural diversity of these substitutions. researchgate.net The interplay between hydroxylation and other substitutions, such as prenylation, is crucial. For example, the anticancer activity of some xanthones is attributed to the combined presence of a prenyl group at C-8 and hydroxyl groups at C-1, C-3, and C-6. mdpi.com

Impact of Substituent Modifications on Pharmacological Profiles

Modifying the substituents on the this compound scaffold can lead to significant changes in pharmacological activity, potency, and selectivity. SAR studies systematically explore these modifications to identify analogs with improved therapeutic properties.

A study on xanthones from Calophyllum species tested this compound and a synthetically derived analog, this compound monoacetate, for cytotoxic activity against stomach cancer cell lines. oaji.net The comparison between the parent compound and its acetylated derivative provides insight into how even small modifications can alter the biological profile, likely by changing properties like solubility and cell permeability.

The impact of substituents can be subtle and highly specific. For instance, one study found that while C-prenylated xanthones exhibited moderate growth inhibitory activity against MCF-7 breast cancer cells, related pyranoxanthones with a more rigid structure were inactive. up.pt This highlights that the flexibility and specific conformation of the lipophilic group are critical.

Conversely, targeted modifications can lead to dramatic enhancements in potency. In a study on caged Garcinia xanthones, hydroxylation at specific sites on the core structure provided attachment points for further modification. asm.org Attaching a triphenylphosphonium salt to the C6-hydroxyl group of a hydroxylated analog (MAD28) resulted in a new compound (CR135) with a nearly 30-fold increase in antimalarial activity. asm.org This demonstrates how rational, SAR-guided modifications can transform a moderately active compound into a highly potent one.

Screening of this compound and other xanthones from Calophyllum species for activity against methicillin-resistant Staphylococcus aureus (MRSA) showed that a related compound, calothis compound, was active, while this compound was not under the tested conditions. utar.edu.my This underscores how minor structural differences between analogs can determine their spectrum of activity.

Compound/AnalogKey Structural FeaturesObserved Pharmacological ProfileReference
This compoundPrenylated and hydroxylated xanthoneReported cytotoxic and neuroprotective potential. oaji.netuitm.edu.my Screened for free-radical scavenging and antibacterial properties. researchgate.netutar.edu.my oaji.netresearchgate.netutar.edu.myuitm.edu.my
This compound MonoacetateAcetylated hydroxyl groupSynthesized and tested for cytotoxic activity, allowing for SAR comparison with the parent compound. oaji.net
Calothis compoundAnalog of this compoundShowed antibacterial activity against MRSA with an MIC value of 8.3 μg/mL. utar.edu.my
C-2 Prenylated 1-HydroxyxanthonePrenyl group at C-2Showed moderate growth inhibitory activity against MCF-7 cancer cells. up.pt
PyranoxanthonesRigid dihydropyran ringInactive against MCF-7 cells in one study, demonstrating the importance of substituent flexibility. up.pt
CR135 (Caged Xanthone Derivative)Triphenylphosphonium salt added to a hydroxylated caged xanthoneExhibited a ~30-fold increase in antimalarial potency (EC50 of 7.9 nM) compared to its precursor. asm.org

Computational Approaches in SAR/QSAR Modeling

Computational chemistry provides powerful tools to model and predict the bioactivity of compounds like this compound, complementing experimental SAR studies. QSAR and molecular docking are two prominent computational approaches used to analyze the relationship between structure and function. wikipedia.org

A QSAR model is a mathematical equation that relates the chemical or physical properties (descriptors) of a series of molecules to their biological activity. umb.edu The general form of a QSAR model is: Activity = f(physicochemical properties and/or structural properties) + error wikipedia.org

QSAR models are developed by calculating molecular descriptors (e.g., electronic properties, lipophilicity, size) for a set of compounds with known activities (a training set). Statistical methods, such as multi-linear regression (MLR), are then used to generate an equation that best describes the relationship. nih.gov

A QSAR study on xanthone derivatives as anti-tuberculosis agents provides a clear example of this process. The researchers developed a model using the MLR method based on electronic parameters calculated via the Austin Model 1 (AM1) semi-empirical method. The best QSAR model obtained was:

Log IC50 = 3.113 + 11.627 qC1 + 15.955 qC4 + 11.702 qC9 nih.gov

In this model, the biological activity (Log IC50) is predicted based on the net atomic charges (q) on carbons 1, 4, and 9 of the xanthone nucleus. nih.gov Once validated, such a model can be used to predict the inhibitory concentration of newly designed xanthone derivatives, helping to prioritize which compounds to synthesize and test, thereby saving time and resources. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), which is typically a protein or enzyme target. This method provides crucial insights into the binding mode and interactions that stabilize the ligand-receptor complex, such as hydrogen bonds and hydrophobic interactions.

Studies on this compound have specifically utilized molecular docking to support experimental findings. uitm.edu.my103.5.180 For example, the neuroprotective potential of this compound isolated from Calophyllum recurvatum was supported by molecular docking analysis, which presumably elucidated its binding to a relevant neurological target. uitm.edu.my

In the QSAR study of xanthones as anti-tuberculosis agents, molecular docking was used to investigate the mechanism of action. The designed compounds were docked into the active site of the enzyme β-ketoacyl-ACP synthase (KasA), a key target in Mycobacterium tuberculosis. nih.gov The analysis of the binding interactions showed how the sulfonamide-substituted xanthones fit into the enzyme's binding pocket, allowing researchers to understand the structural basis for their inhibitory activity. nih.gov This information is invaluable for designing new analogs with improved binding affinity and, consequently, higher potency.

Predictive Models for Biological Activity

SAR Studies for Potency Enhancement and Selective Targeting

The primary goal of SAR and QSAR studies is to generate knowledge that can be used to rationally design new molecules with enhanced potency and greater selectivity for their biological target. By identifying the key structural motifs responsible for activity (as discussed in 6.1) and understanding the impact of specific modifications (6.2), chemists can focus their synthetic efforts on compounds with a higher probability of success.

SAR studies guide potency enhancement by revealing which functional groups and substitution patterns lead to stronger interactions with a biological target. The finding that prenylation of the xanthone scaffold often increases cytotoxicity has led to the synthesis of numerous prenylated analogs. researchgate.netup.pt A more dramatic example is the targeted addition of a triphenylphosphonium moiety to a caged xanthone, which specifically directs the molecule to the mitochondria of malaria parasites and boosts its potency by over 30-fold. asm.org This demonstrates a clear SAR-driven strategy for enhancing potency.

Furthermore, SAR and the associated computational models are instrumental in achieving selective targeting. Many drugs fail due to off-target effects. By understanding the precise three-dimensional interactions between a ligand and its target protein through molecular docking, it becomes possible to design analogs that fit the intended target's binding site with high complementarity while poorly fitting the binding sites of other proteins. For instance, if docking studies reveal a specific pocket in a target enzyme, new analogs can be designed with substituents that occupy this pocket, increasing both affinity and selectivity. The neuroprotective potential of this compound, which was supported by molecular docking, suggests that its structure may confer selectivity for a specific neurological target. uitm.edu.my This combination of experimental screening and computational analysis is a cornerstone of modern drug discovery, enabling the refinement of natural products like this compound into optimized therapeutic leads.

Synthetic Approaches and Derivative Chemistry of Thwaitesixanthone

Total Synthesis Strategies for Thwaitesixanthone

The total synthesis of complex natural products is a significant endeavor in organic chemistry, aimed at constructing a target molecule from simple, readily available starting materials. This process is crucial not only for confirming the structure of a natural product but also for creating pathways to produce the compound and its analogues in a laboratory setting, independent of natural sources.

While a specific, published total synthesis for this compound is not readily found in a review of current literature, the general strategies for constructing the core xanthone (B1684191) (9H-xanthen-9-one) scaffold are well-established. A common method for synthesizing the xanthone core involves the use of Eaton's reagents to react a hydroxybenzoic acid with a polyhydroxybenzene. For example, in the synthesis of certain xanthone derivatives, 2-hydroxybenzoic acid and 1,3,5-trihydroxybenzene have been used to create the fundamental three-ring structure. These foundational molecules can then undergo further reactions to add the specific functional groups found on the this compound molecule.

Semisynthesis and Structural Modification of the this compound Core

Semisynthesis, or partial chemical synthesis, utilizes a naturally occurring compound as a starting material to create novel derivatives. This approach is often more efficient than total synthesis for complex molecules, as it leverages the intricate scaffold already built by nature. The goal is typically to enhance bioactivity, improve pharmacokinetic properties, or explore structure-activity relationships (SAR).

For the xanthone class, semisynthesis is a common strategy. Although specific semisynthetic studies on this compound are not detailed in the available research, work on analogous compounds illustrates the methods used. For instance, ananixanthone, a major xanthone isolated from Calophyllum teysmannii, has been structurally modified through several standard reactions:

Acetylation: Reaction with acetic anhydride (B1165640) to produce mono- and di-acetylated derivatives.

Methylation: The addition of methyl groups.

Benzylation: The addition of benzyl (B1604629) groups.

These modifications are used to probe the importance of hydroxyl groups on the xanthone core for its biological activity. Similarly, α-mangostin, a well-known xanthone from the mangosteen fruit, has been the subject of structural modifications. Studies have shown that derivatization of the hydroxyl groups at the C-3 and C-6 positions can significantly reduce antioxidant activity, whereas other modifications may enhance it. These examples demonstrate that the hydroxyl groups on a xanthone scaffold are critical for bioactivity and are primary targets for semisynthetic modification.

Design and Synthesis of Novel this compound Derivatives

The design and synthesis of novel derivatives based on a natural product scaffold is a key strategy in drug discovery. This process often involves bioisosteric replacement, where one functional group is replaced with another that has similar physical or chemical properties, or the addition of new moieties to explore interactions with biological targets.

While there is a lack of specific examples for this compound, the design principles are evident in work on the broader xanthone family. A common approach is the introduction of nitrogen- or sulfur-containing heterocycles, which are important building blocks in medicinal chemistry.

One documented strategy involved synthesizing a series of xanthone derivatives by introducing a 1,2,3-triazole ring and various substituted benzyl groups to the core structure. The synthesis began by creating the xanthone backbone, followed by an O-alkylation reaction using propargyl bromide. The final derivatives were obtained via a "click reaction" with a range of substituted benzyl azides. This modular approach allows for the creation of a diverse library of compounds for biological screening.

Another approach involves the synthesis of thioxanthone analogues, where the oxygen atom in the central pyrone ring is replaced by sulfur. In one study, trifluoromethyl thioxanthene (B1196266) derivatives were synthesized by reacting tertiary alcohols with L-cysteine. The design of such analogues is often guided by the goal of creating compounds with novel or enhanced biological activities.

Evaluation of Synthetic Analogues for Enhanced Bioactivity and Specificity

A critical step after synthesis is the biological evaluation of the new analogues to determine if the structural modifications resulted in improved activity or specificity. Cytotoxicity against cancer cell lines is a common benchmark.

In the study of ananixanthone derivatives, the parent compound and its new analogues were tested against several cancer cell lines. The results indicated that the parent compound, ananixanthone, had greater cytotoxic capabilities against SNU-1 and K562 cancer cell lines than its acetylated, methylated, or benzylated derivatives, suggesting the free hydroxyl groups are essential for its anticancer activity.

Conversely, a different study on synthesized xanthone derivatives found that adding certain structural extensions significantly increased the anticancer effect. The introduction of deactivating groups (e.g., halogens) onto the appended benzyl ring led to higher activity compared to derivatives with electron-donating groups. Compound 1j , which featured a 4-bromobenzyl group, showed the most potent activity against the A549 human lung cancer cell line.

The table below summarizes the cytotoxic activity of selected synthetic xanthone analogues against various cancer cell lines, as reported in the literature.

CompoundModificationCell LineBioactivity (IC₅₀)Reference
Ananixanthone (Parent) -SNU-18.97 µg/mL
Ananixanthone (Parent) -K5622.96 µg/mL
Ananixanthone Monoacetate AcetylationSNU-1> 50 µg/mL
Ananixanthone Monoacetate AcetylationK562> 50 µg/mL
Compound 1j 1,2,3-triazole with 4-bromobenzylA54911.2 µM
Compound 1v (Control) 1,2,3-triazole with benzylA549133.2 µM
Intermediate 4 (Core) Xanthone coreA549340.7 µM

Similarly, synthetic thioxanthone analogues were evaluated for a range of biological activities. The results showed that different modifications produced varied effects. For example, one compound exhibited potent anticancer activity against HeLa cells, while others showed promising antioxidant or enzyme-inhibiting properties.

The table below details the varied bioactivities of synthetic trifluoromethyl thioxanthone analogues.

CompoundBioactivity AssessedResult (IC₅₀ or % Inhibition)Reference
Compound 1 Anticancer (HeLa cells)87.8 nM
Compound 2 α-Amylase Inhibition60.2 µM
Compound 3 Antioxidant (DPPH)46.6% at 80 µg/mL
Compound 4 Pancreatic Lipase Inhibition100.6 µM
Compound 4 Anticancer (HeLa cells)No activity

These findings underscore the principle that even subtle changes to the xanthone scaffold can dramatically alter biological function, leading to derivatives with enhanced potency or entirely new activity profiles. This highlights the importance of synthesizing and evaluating a wide range of analogues in the quest for novel therapeutic agents.

Advanced Analytical Methodologies in Thwaitesixanthone Research

Chromatographic Methodologies for Quantification and Purity Assessment

Chromatographic techniques are central to determining the purity of a chemical substance by separating it from any contaminants. moravek.com These methods involve partitioning the components of a mixture between a stationary phase and a mobile phase, allowing for the isolation and quantification of the target analyte. moravek.comugm.ac.id

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of non-volatile or thermally sensitive compounds like xanthones. ugm.ac.idresearchgate.netmdpi.com It utilizes high pressure to pass a liquid solvent (mobile phase) containing the sample mixture through a column packed with a solid adsorbent material (stationary phase). thermoscientific.fr The ability to separate, identify, and quantify compounds makes HPLC an indispensable tool in pharmaceutical and natural product analysis. ugm.ac.idmdpi.com

While HPLC has been mentioned in the context of fractionating extracts of Calophyllum thwaitesii during the isolation of xanthones, including Thwaitesixanthone, specific validated methods for its quantification are not detailed in the available literature. nsf.gov.lkthieme-connect.com However, methods developed for other structurally related xanthones are instructive. For instance, a reversed-phase HPLC method with UV detection was developed for rubraxanthone (B1680254), a major xanthone (B1684191) in Garcinia cowa. semanticscholar.org Similarly, various xanthones from Garcinia mangostana, the same genus from which this compound has been isolated, have been successfully quantified using HPLC. psu.edu These methods typically employ a C18 column and a mobile phase consisting of an acidified organic solvent and water mixture. semanticscholar.orglcms.cz

Table 1: Representative HPLC Parameters for Xanthone Analysis

ParameterConditionReference
ColumnC18, 5 µm semanticscholar.org
Mobile Phase0.4% Formic acid : Methanol (B129727) (12:88) semanticscholar.org
Flow Rate1.0 mL/min semanticscholar.org
DetectionUV at 243 nm semanticscholar.org
Retention Time (Rubraxanthone)9.89 min semanticscholar.org

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. thaiscience.info In GC, a gaseous mobile phase carries the sample through a stationary phase located in a column. lcms.cz Separation is based on the differential partitioning of compounds between the two phases. lcms.cz GC is highly effective for volatile and semi-volatile substances, offering exceptional resolving power and sensitivity. moravek.com

The application of GC to xanthones, which are relatively high molecular weight compounds, is less common than HPLC but feasible. researchgate.netthaiscience.info Reports indicate that naturally occurring xanthones can be analyzed by GC. thaiscience.info For instance, high-resolution gas chromatography coupled to mass spectrometry (HRGC-MS) has been successfully used to identify a minor xanthone in a crude plant extract, demonstrating the technique's utility for trace-level analysis. nih.gov The analysis of the parent compound, xanthone, has been demonstrated with defined retention indices on standard non-polar columns. nist.gov

Table 2: Example Gas Chromatography Parameters for Xanthone

ParameterConditionReference
TechniqueGas Chromatography (GC) researchgate.net
Column TypeCapillary nist.gov
Stationary Phase5% Phenyl methyl siloxane nist.gov
DetectionFlame Ionization Detector (FID) or Mass Spectrometry (MS) nih.govresearchgate.net
Analyte ExampleXanthone (parent compound) nist.govresearchgate.net

Ultra-High Performance Liquid Chromatography (UPLC)

Ultra-High Performance Liquid Chromatography (UPLC), also known as Ultra Performance Liquid Chromatography, builds upon conventional HPLC by using columns packed with smaller particles (typically less than 2 µm). utar.edu.myutar.edu.my This innovation results in dramatically increased resolution, speed, and sensitivity. researchgate.netmoravek.com The higher pressures required to operate these columns (up to 1500 bar) necessitate specialized instrumentation. thermoscientific.frlcms.cz

UPLC is particularly advantageous for analyzing complex mixtures, such as plant extracts containing numerous related xanthones. thermoscientific.fr While reversed-phase HPLC methods for xanthones can suffer from long analysis times or incomplete separation, UPLC can resolve these issues. lcms.cz The analysis of xanthones in mangosteen pericarp using a UPLC system demonstrated a significant improvement in analyte resolution and a reduction in analysis time to just 11 minutes, resolving over 60 distinct peaks. thermoscientific.frlcms.cz This high throughput and resolving power make UPLC an ideal technique for quality control and purity determination of complex natural products. thermoscientific.fr

Table 3: UPLC System Parameters for Xanthone Analysis in Mangosteen

ParameterConditionReference
SystemVanquish UHPLC thermoscientific.frlcms.cz
ColumnAcclaim 120 C18 (2.2 µm, 2.1 x 250 mm) lcms.cz
Mobile PhaseGradient elution with acetonitrile (B52724) and 0.1% formic acid in water mdpi.com
Flow RateRamped from 1.0 to 1.4 mL/min thermoscientific.fr
Column Temperature40 °C mdpi.com
DetectionDiode-Array Detector (DAD) / UV thermoscientific.frlcms.cz
Analysis Time~11 minutes thermoscientific.fr

Thin Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used primarily for the qualitative analysis and monitoring of chemical reactions and fractionations during isolation procedures. researchgate.netwho.int High-Performance Thin-Layer Chromatography (HPTLC) is a more advanced and sophisticated version of TLC that provides improved resolution, sensitivity, and the potential for accurate quantification. researchgate.netnih.gov HPTLC uses plates with smaller, more uniform particles and employs automated instrumentation for sample application, development, and densitometric scanning. mdpi.comkemdikbud.go.id

In the context of this compound research, TLC is routinely used to monitor the fractions obtained from column chromatography during the isolation process from Calophyllum species. who.int For quantitative purposes, HPTLC methods have been successfully developed and validated for various xanthones. semanticscholar.org For example, a densitometry HPTLC method was established for the quantification of rubraxanthone in Garcinia cowa extracts, demonstrating good linearity, precision, and accuracy. nih.govunand.ac.idresearchgate.net Such methods offer a reliable alternative to HPLC for routine quality control. researchgate.net

Table 4: HPTLC Method Parameters for Quantification of Rubraxanthone

ParameterConditionReference
Stationary PhasePrecoated silica (B1680970) gel 60 F254 plates nih.govresearchgate.net
Mobile PhaseChloroform : Ethyl acetate (B1210297) : Methanol : Formic acid (88:2:2:8) semanticscholar.org
Application5 µL per band nih.govresearchgate.net
DevelopmentSaturated twin trough chamber nih.govresearchgate.net
DetectionDensitometric scanning at 243 nm semanticscholar.orgnih.govresearchgate.net
LOD / LOQ (Rubraxanthone)4.03 ppm / 13.42 ppm per spot nih.govresearchgate.net

Hyphenated Techniques for Comprehensive Characterization and Impurity Profiling

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are invaluable for the detailed structural characterization of compounds and the identification of unknown impurities. thaiscience.infowho.int

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov LC-MS provides critical information on the molecular weight of the separated components and, with tandem MS (MS/MS), can generate fragmentation patterns that are crucial for structural elucidation and impurity identification. researchgate.netmdpi.com

The initial structural characterization of this compound involved the use of mass spectrometry to determine its molecular mass. researchgate.net For comprehensive analysis and impurity profiling, LC-MS/MS is the technique of choice. researchgate.net Studies on extracts from Calophyllum and Garcinia species utilize LC-MS/MS to identify known and new xanthones. utar.edu.mymdpi.comresearchgate.net The method provides retention times from the LC component and mass-to-charge ratios (m/z) from the MS component, allowing for confident identification of compounds even at trace levels. mdpi.comresearchgate.net High-resolution mass spectrometry (HRMS) coupled with LC can further provide elemental composition data, greatly enhancing the confidence in identifying unknown impurities. kemdikbud.go.id

Table 5: Representative LC-MS Parameters for Xanthone Characterization

ParameterConditionReference
ChromatographyUPLC mdpi.com
ColumnACQUITY UPLC BEH C18 (1.7 µm) mdpi.com
Mass SpectrometerTriple-Quadrupole (TQS) or Q-TOF mdpi.comresearchgate.net
Ionization SourceElectrospray Ionization (ESI), positive mode ugm.ac.idutar.edu.my
Mobile PhaseGradient of acetonitrile and water, both with 0.1% formic acid ugm.ac.idmdpi.com
Analysis ModeMS/MS for fragmentation analysis researchgate.netmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and semi-volatile compounds. nih.gov In the context of this compound research, GC-MS serves two primary functions: the separation of the compound from a complex mixture, such as a crude plant extract, and its subsequent identification based on its mass-to-charge ratio (m/z). nist.gov

The gas chromatograph separates components based on their differential partitioning between a stationary phase in a capillary column and a mobile carrier gas. nist.gov The retention time (RT), the time it takes for a compound to elute from the column, is a characteristic property under specific analytical conditions. nist.gov

Following separation, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This process fragments the molecule into a unique pattern of charged ions. The mass spectrum, a plot of ion abundance versus m/z, serves as a molecular "fingerprint." nist.gov For this compound, the molecular ion peak would confirm its molecular weight, while the fragmentation pattern would provide structural clues corresponding to the stable xanthone core and its specific substituents. The identity of the compound in a sample can be confirmed by comparing its retention time and mass spectrum with that of a known standard or by matching the spectrum against a reference library like the NIST Mass Spectral Library. nist.gov

Research Findings: While specific GC-MS studies focused solely on this compound are not detailed in readily available literature, the technique is fundamental in the analysis of plant extracts containing xanthones. nih.govspectrabase.com It is routinely used for the initial profiling of extracts to identify known components and assess the purity of isolated compounds. spectrabase.comijrpr.com The data obtained from a GC-MS analysis is typically presented in a table format, linking retention times to the identified compounds and their key mass spectral fragments.

Table 1: Illustrative GC-MS Data for a Xanthone Compound This table is a representative example of the data format and expected values for a xanthone derivative like this compound. Actual values would be determined experimentally.

Retention Time (min)CompoundMolecular Ion (M+) [m/z]Key Fragment Ions [m/z]
15.42This compound (Hypothetical)376361, 333, 305, 196

Spectroscopic Techniques for Structural Confirmation and Quantitative Analysis

Spectroscopy is the cornerstone of molecular structure elucidation. icm.edu.pl For complex organic molecules like this compound, a combination of NMR, FT-IR, and UV-Vis spectroscopy is required to unambiguously determine the atomic connectivity, functional groups, and electronic system. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful technique for determining the complete structure of an organic molecule in solution. mdpi.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are used to piece together the carbon skeleton and the placement of protons.

¹H NMR provides information on the chemical environment, number, and connectivity of hydrogen atoms. wisc.edu

¹³C NMR reveals the number and type of carbon atoms (e.g., C, CH, CH₂, CH₃). nsf.gov.lk

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) establish correlations between protons and carbons, allowing for the definitive assembly of the molecular structure. wisc.edu

Research Findings: The structure of this compound was established through extensive spectroscopic analysis, with NMR playing the central role. researchgate.netnsf.gov.lkepdf.pub Although the specific spectral data is not available in common databases, the expected chemical shifts can be predicted based on the known xanthone core and its substituents.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound This table presents expected chemical shift (δ) ranges and multiplicities for the key structural features of this compound based on general NMR principles and data for related xanthone compounds. All data is hypothetical and for illustrative purposes.

Atom PositionExpected ¹H NMR Data (δ, ppm, multiplicity)Expected ¹³C NMR Data (δ, ppm)
Aromatic Protons (H-2, H-4, H-5, H-7)6.2 - 7.8 (s, d, or m)95 - 160
Hydroxyl Protons (OH)12.0 - 13.5 (s, br)N/A
Prenyl/Geranyl Side Chain Protons1.5 - 5.5 (s, d, t, m)15 - 140
Xanthone Carbonyl (C-9)N/A~180
Oxygenated Aromatic CarbonsN/A155 - 165

Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nsf.gov.lk Each functional group has a characteristic absorption frequency range, making the resulting spectrum a unique "molecular fingerprint." nsf.gov.lk For this compound, FT-IR would be used to confirm the presence of hydroxyl (-OH), carbonyl (C=O), aromatic (C=C), and ether (C-O) functionalities.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Functional GroupVibration TypeCharacteristic Absorption Range (cm⁻¹)
HydroxylO-H stretch (H-bonded)3200 - 3600 (broad)
Aromatic C-HC-H stretch3000 - 3100
Aliphatic C-HC-H stretch2850 - 3000
Ketone (Xanthone)C=O stretch1610 - 1650
Aromatic RingC=C stretch1450 - 1600
EtherC-O stretch1000 - 1300

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within a molecule. icm.edu.pl Conjugated systems, such as the xanthone nucleus in this compound, absorb UV or visible light to promote electrons to higher energy orbitals. The resulting spectrum, a plot of absorbance versus wavelength, shows characteristic absorption maxima (λmax) that are indicative of the compound's chromophore. mdpi.com The exact position and intensity of these bands can be influenced by the type and position of substituents on the xanthone core.

Table 4: Typical UV-Vis Absorption Maxima for a Xanthone Skeleton

Electronic TransitionTypical λmax Range (nm)
Band I (π → π)300 - 380
Band II (π → π)230 - 260
n → π*> 350 (often a shoulder)

Orthogonal and Complementary Analytical Approaches in Characterization

In analytical chemistry, an orthogonal approach involves using two or more independent methods to measure the same property. icm.edu.pl This strategy enhances the reliability and accuracy of the results, as it is unlikely that different methods will share the same sources of error or bias. The characterization of a natural product like this compound is a classic example of the application of orthogonal and complementary methods.

A chromatographic technique, such as GC (or more commonly for non-volatile xanthones, High-Performance Liquid Chromatography - HPLC), provides separation and initial quantification. Mass spectrometry, often coupled directly to the chromatography (e.g., GC-MS, LC-MS), gives highly accurate mass information. However, neither technique alone can definitively elucidate a complex molecular structure, especially in the case of isomers which may have identical masses and similar retention times.

Spectroscopic techniques provide the necessary orthogonal data.

MS provides molecular weight and fragmentation data.

NMR provides the complete atomic connectivity and stereochemistry. researchgate.net

IR confirms the presence of specific functional groups. researchgate.net

UV-Vis confirms the nature of the electronic conjugated system. mdpi.com

By combining the data from all these techniques, a complete and unambiguous picture of the this compound molecule is formed. Each method cross-validates the information from the others, leading to a highly confident structural assignment that would be impossible to achieve with a single technique. This multi-technique approach is the standard and essential practice in natural product chemistry for the definitive characterization of new or isolated compounds. researchgate.net

Future Research Trajectories and Translational Perspectives for Thwaitesixanthone

Exploration of Novel Biological Targets and Therapeutic Applications

Initial research has identified Thwaitesixanthone as a compound with antifungal, antioxidant, and antibacterial activities. nih.govnih.govresearchgate.net More recently, a significant breakthrough has been the discovery of its neuroprotective potential. frontiersin.orgahajournals.orgelifesciences.org Future research should aim to broaden the scope of its therapeutic applications by identifying and validating novel biological targets.

One promising avenue is in the field of neurodegenerative diseases. A recent study has reported a novel neuroprotective activity of this compound in an in-vitro model of Parkinson's disease (PD). frontiersin.orgahajournals.org The compound was shown to restore cell viability in Neuroscreen-1 (NS-1) cells treated with the neurotoxin 6-hydroxydopamine (6-OHDA). frontiersin.orgahajournals.orgyu.edu.jo This discovery opens the door for investigating its efficacy in other neurodegenerative conditions such as Alzheimer's disease, Huntington's disease, and amyotrophic lateral sclerosis (ALS). The molecular targets within the complex neurodegenerative pathways need to be precisely identified.

Given the established anti-inflammatory properties of many xanthone (B1684191) derivatives, exploring this compound's potential in treating chronic inflammatory diseases like rheumatoid arthritis, inflammatory bowel disease, and psoriasis is a logical next step. psu.edu Furthermore, its potential as an anticancer agent warrants investigation, as other xanthones have shown cytotoxic activity against various cancer cell lines. nih.gov The exploration of its antiviral properties, particularly against emerging viral threats, could also be a valuable area of research. nih.gov

Potential Therapeutic Area Potential Biological Target/Application Supporting Rationale
Neurodegenerative Diseases Neuroprotection in Alzheimer's, Huntington's, ALSDemonstrated neuroprotection in a Parkinson's disease model. frontiersin.orgahajournals.org
Chronic Inflammatory Diseases Treatment of rheumatoid arthritis, IBD, psoriasisAnti-inflammatory properties are common among xanthone derivatives. psu.edu
Oncology Cytotoxicity against various cancer cell linesOther xanthones have shown anticancer activity. nih.gov
Infectious Diseases Antiviral agent against emerging virusesAntiviral activities have been reported for other xanthones. nih.gov

Deeper Mechanistic Elucidation of Observed Bioactivities

A thorough understanding of the molecular mechanisms underlying the bioactivities of this compound is crucial for its development as a therapeutic agent.

In the context of its neuroprotective effects, preliminary studies suggest that this compound may act by attenuating pathologic alpha-synuclein (B15492655) expression, a key feature in Parkinson's disease. ahajournals.orgelifesciences.org It has also been shown to restore dopamine (B1211576) secretion in 6-OHDA-treated cells. ahajournals.org Future studies should delve deeper into the specific signaling pathways involved. Investigating its interaction with key proteins implicated in neurodegeneration, such as kinases, phosphatases, and transcription factors, will be critical.

The antifungal mechanism of this compound is not yet fully understood. However, based on the known mechanisms of other antifungal agents, it could potentially involve the disruption of the fungal cell membrane by targeting ergosterol (B1671047) synthesis or by creating pores in the membrane. nih.govebsco.comjustintimemedicine.com Another possibility is the inhibition of crucial fungal enzymes or the interference with DNA and RNA synthesis. nih.govnih.gov

The antioxidant activity of this compound is likely attributed to its phenolic structure, which enables it to act as a free radical scavenger. researchgate.netresearchgate.netutar.edu.my Detailed studies are needed to quantify its radical scavenging capacity against various reactive oxygen species (ROS) and to understand its effects on endogenous antioxidant enzyme systems.

Bioactivity Observed Effect Potential Mechanism for Further Investigation
Neuroprotection Restored cell viability and dopamine secretion in a PD model. frontiersin.orgahajournals.orgAttenuation of alpha-synuclein expression, modulation of neuroinflammatory pathways. ahajournals.orgelifesciences.org
Antifungal Inhibition of fungal growth. researchgate.netDisruption of ergosterol synthesis, cell membrane damage, inhibition of essential enzymes. nih.govebsco.comjustintimemedicine.com
Antioxidant Free radical scavenging. researchgate.netresearchgate.netDirect scavenging of ROS, upregulation of endogenous antioxidant enzymes. utar.edu.my

Development of Advanced Drug Delivery Systems

Like many natural xanthones, this compound may face challenges related to poor aqueous solubility and low bioavailability, which could limit its therapeutic efficacy. nih.govCurrent time information in IN. The development of advanced drug delivery systems is therefore a critical aspect of its translational pathway.

Nano-drug delivery systems, such as polymeric nanoparticles, nanomicelles, and liposomes, have shown promise for improving the delivery of other xanthones like mangiferin (B1668620) and α-mangostin. nih.govnih.govnih.gov These systems can enhance solubility, protect the compound from degradation, and facilitate targeted delivery to specific tissues or cells. nih.govnih.gov For instance, encapsulating this compound in nanoparticles could improve its ability to cross the blood-brain barrier, a significant hurdle in the treatment of neurodegenerative diseases.

Mucoadhesive formulations could be explored for localized delivery in the gastrointestinal tract for potential applications in inflammatory bowel disease. nih.gov The use of biodegradable and biocompatible polymers such as chitosan (B1678972) and alginate could be investigated for creating controlled-release formulations. nih.gov

Drug Delivery System Potential Advantages for this compound Relevant Examples for Other Xanthones
Polymeric Nanoparticles Improved solubility, enhanced bioavailability, targeted delivery. nih.govnih.govEudragit-based nanoparticles for xanthones from Garcinia mangostana. Current time information in IN.
Nanomicelles Significant increase in aqueous solubility. nih.govNanomicelle formulations for α-mangostin. nih.gov
Liposomes Biocompatibility, ability to encapsulate both hydrophilic and lipophilic drugs. nih.govLiposomal formulations for α-mangostin. nih.gov
Mucoadhesive Formulations Localized and sustained drug release. nih.govChitosan-alginate microparticles for xanthone delivery. nih.gov

Integration of In Vitro and In Vivo Models for Comprehensive Preclinical Validation

Establishing a strong in vitro-in vivo correlation (IVIVC) is essential for streamlining the drug development process and reducing the reliance on extensive human studies. nih.govuq.edu.auualberta.cawalshmedicalmedia.com An IVIVC is a predictive mathematical model that relates an in vitro property of a drug (e.g., dissolution rate) to an in vivo response (e.g., plasma concentration). uq.edu.auualberta.cawalshmedicalmedia.com

For this compound, developing a robust IVIVC will be crucial for optimizing formulations and predicting their in vivo performance. This involves developing dissolution methods that accurately mimic the in vivo environment and using pharmacokinetic data from animal studies to build the correlation. uq.edu.auresearchgate.net The Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability, can be a useful tool in guiding the development of an IVIVC for this compound. uq.edu.au Given that many natural products exhibit low bioavailability, establishing a reliable IVIVC can help in the early identification of formulation strategies to overcome this limitation. researchgate.net

The promising in vitro neuroprotective effects of this compound need to be validated in relevant animal models of neurodegenerative diseases. nih.gov For Parkinson's disease, rodent models using neurotoxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) are widely used and would be appropriate for testing the efficacy of this compound. nih.gov These models allow for the assessment of motor function, dopamine levels, and neuronal loss. nih.gov

For other potential applications, such as Alzheimer's disease, transgenic mouse models that develop amyloid plaques and tau pathology are available. nih.gov Zebrafish have also emerged as a valuable tool for large-scale, high-throughput screening of neuroprotective compounds. elifesciences.orgfrontiersin.org The choice of animal model should be guided by the specific therapeutic indication and the desire to study particular aspects of the disease pathology. ahajournals.orgnih.gov It is also important to conduct these studies in a randomized and blinded manner to ensure the robustness of the findings. ahajournals.org

Disease Model Animal Species Key Parameters to Assess
Parkinson's Disease Mouse (e.g., C57BL/6)Motor function, dopamine levels, neuronal survival. nih.gov
Alzheimer's Disease Transgenic MouseCognitive function, amyloid plaque load, tau pathology. nih.gov
Neuroprotection Screen Zebrafish (larval)Rod photoreceptor survival, behavioral assays. elifesciences.org
Chemotherapy-induced Neuropathy Mouse (P0 pups)Neurite outgrowth, neuronal morphology. aacrjournals.org

Predictive Modeling for In Vitro-In Vivo Translation

Computational Design and Optimization of this compound Analogues

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are powerful tools for the design and optimization of drug candidates. nih.govyu.edu.joinnovareacademics.in These approaches can be applied to this compound to develop analogues with improved potency, selectivity, and pharmacokinetic properties.

QSAR studies can establish a mathematical relationship between the chemical structure of this compound and its biological activity. nih.govwikipedia.org This allows for the prediction of the activity of novel, unsynthesized analogues, thereby guiding the synthetic efforts towards more promising compounds. nih.govoncodesign-services.com Molecular docking simulations can be used to predict the binding mode of this compound and its analogues to their biological targets. innovareacademics.in This provides insights into the key molecular interactions responsible for the observed activity and can guide the design of modifications to enhance these interactions. nih.govinnovareacademics.in

For example, computational studies on other xanthone derivatives have been used to design potential inhibitors of enzymes like cyclooxygenase-2 (COX-2) and monoamine oxidase (MAO). yu.edu.joinnovareacademics.in Similar approaches can be employed to optimize the neuroprotective, antifungal, or other bioactivities of this compound. The synthesis and biological evaluation of these computationally designed analogues will be a crucial step in developing a clinically viable drug candidate. nih.govchemrxiv.org

Computational Method Application to this compound Expected Outcome
QSAR Establish structure-activity relationships for a series of analogues. nih.govwikipedia.orgPredictive model to guide the design of more potent compounds. yu.edu.jo
Molecular Docking Predict binding modes to biological targets. innovareacademics.inUnderstanding of key interactions to guide structural modifications. nih.govinnovareacademics.in
Molecular Dynamics Simulate the stability of the ligand-protein complex over time. nih.govAssessment of the stability and dynamics of the binding interaction.

Sustainable Sourcing and Production Strategies for this compound

The increasing interest in the bioactive properties of this compound necessitates the development of reliable and sustainable methods for its production. Historically, the procurement of such natural products has relied on direct extraction from botanical sources, a practice that presents significant challenges to ecological stability and long-term availability. Consequently, research is pivoting towards innovative and sustainable strategies that encompass biotechnological production and an understanding of the compound's natural biosynthesis.

Botanical Sourcing and Its Limitations

This compound is a naturally occurring xanthone that has been isolated from various parts of plants belonging to the Calophyllum and Garcinia genera. nsf.gov.lkknapsackfamily.comnih.gov Specifically, it has been extracted from the root bark and stem bark of Calophyllum thwaitesii and the fruits of Garcinia mangostana. knapsackfamily.comnsf.gov.lknih.gov The conventional method for obtaining the compound involves the collection of these plant materials, followed by solvent extraction and chromatographic purification. nsf.gov.lkjksus.org

While effective for initial discovery and small-scale studies, this reliance on direct harvesting from wild or cultivated plants is not a sustainable long-term strategy. The process can contribute to over-harvesting, potentially endangering the plant species and disrupting their local ecosystems. Furthermore, the yield of the target compound can be highly variable, depending on the plant's age, geographical location, and seasonal factors, making standardized production difficult. Sustainable sourcing practices, which integrate environmental and social considerations into procurement, are crucial but challenging to implement for wild-harvested medicinal plants. ivalua.comijmrsti.comsustainableherbsinitiative.org

Endophytic Fungi: A Promising Avenue for Sustainable Production

A significant breakthrough in the sustainable production of this compound comes from the field of microbiology. Researchers have successfully isolated the compound from Penicillium citrinum, an endophytic fungus residing within the fruit tissues of Garcinia mangostana. researchgate.net Endophytic fungi live symbiotically within plants without causing disease and are known to produce a diverse array of secondary metabolites, sometimes including those also produced by their host plant. researchgate.netfrontiersin.orgyoutube.com

This discovery opens the door to fermentation-based production, a highly attractive and sustainable alternative to botanical extraction. Large-scale fermentation of P. citrinum in controlled bioreactors offers several key advantages:

Conservation of Flora : It eliminates the need to harvest Calophyllum or Garcinia trees, thus protecting natural plant populations.

Scalability and Consistency : Fermentation processes can be scaled up to meet demand and are conducted under controlled conditions, ensuring a consistent and predictable yield of this compound. researchgate.net

Resource Efficiency : Microbial fermentation is generally more resource-efficient in terms of land and water use compared to agriculture.

Optimization Potential : The production of fungal metabolites can be significantly enhanced through various strategies. The application of small chemical elicitors, for instance, can activate silent gene clusters in the fungus, potentially boosting the yield of this compound or inducing the synthesis of novel, related compounds. nih.gov

Biosynthesis and Synthetic Biology Approaches

Future strategies for sustainable production will likely leverage a deep understanding of the compound's biosynthetic pathway. Xanthone biosynthesis in plants originates from the shikimate pathway. nih.gov The pathway proceeds through a key benzophenone (B1666685) intermediate, which undergoes regioselective oxidative coupling to form the core xanthone structure. nsf.gov.lknih.gov In the case of this compound, which has a 1,3,7-trioxygenation pattern, the biosynthesis in C. thwaitesii is believed to proceed favorably through a 6'-6 oxidative coupling of the benzophenone precursor. nsf.gov.lk

Elucidating the specific genes and enzymes responsible for this pathway in either the host plants or the endophytic fungus is a critical next step. This knowledge would enable the use of synthetic biology and metabolic engineering techniques to develop highly efficient production platforms. Potential future strategies include:

Heterologous Expression : Transferring the entire biosynthetic gene cluster for this compound into a well-characterized microbial host, such as Saccharomyces cerevisiae (baker's yeast) or Escherichia coli. These microbial chassis can be genetically optimized for high-yield production of complex molecules.

Total Synthesis : While the total chemical synthesis of complex natural products can be achieved, it often involves multiple steps, harsh reagents, and may not be economically viable for large-scale production compared to biotechnological methods. nih.govresearchgate.net However, understanding the synthetic routes can provide valuable insights and access to novel analogs for further research.

Data Tables

Table 1: Comparison of Sourcing and Production Strategies for this compound

StrategyDescriptionSustainabilityScalabilityConsistency/Yield
Botanical Extraction Extraction from plant parts (e.g., root bark) of Calophyllum and Garcinia species. nsf.gov.lkLow; potential for over-harvesting and ecosystem disruption. sustainableherbsinitiative.orgLow to Medium; limited by plant growth rates and availability.Low; yield varies with geography, season, and plant age.
Fungal Fermentation Cultivation of endophytic fungi (e.g., Penicillium citrinum) in bioreactors. researchgate.netHigh; conserves plant species and is more resource-efficient.High; processes can be scaled up to industrial levels.High; controlled conditions ensure reproducible yields.
Synthetic Biology Engineering microbial hosts (e.g., yeast, E. coli) with the this compound biosynthetic pathway.High; minimizes environmental impact and reliance on natural sources.Very High; leverages established industrial fermentation infrastructure.Potentially Very High; strains can be optimized for maximum output.
Total Chemical Synthesis Complete chemical construction of the molecule from simple starting materials. nih.govresearchgate.netMedium; depends on the reagents and solvents used.Low; often complex, multi-step, and costly for large-scale production.High; provides pure compound but may not be economically viable.

Q & A

Q. How is Thwaitesixanthone structurally characterized, and what spectroscopic methods are essential for its identification?

this compound is typically characterized using a combination of spectroscopic techniques. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1643 cm⁻¹), while Electron Ionization Mass Spectrometry (EI-MS) confirms molecular weight (M⁺ at m/z 376) . Nuclear Magnetic Resonance (NMR) is critical for structural elucidation:

  • ¹H NMR reveals proton environments (e.g., aromatic protons in xanthone core).
  • ¹³C NMR provides δ values for carbon assignments (e.g., C-1 at 157.9 ppm, C-2 at 104.3 ppm) . Cross-referencing with literature (e.g., Zamakshshari et al., 2019) ensures consistency in spectral interpretation .

Q. What are the primary natural sources of this compound, and how are extraction protocols optimized?

this compound is isolated from Calophyllum species (e.g., C. recurvatum, C. depressinervosum) via solvent extraction (e.g., methanol or dichloromethane) followed by chromatographic purification (column chromatography, HPLC). Key considerations include plant part selection (stem bark preferred), solvent polarity, and fractionation efficiency .

Q. How can researchers ensure reproducibility in synthesizing or isolating this compound?

Reproducibility requires meticulous documentation of:

  • Extraction parameters : Solvent ratios, temperature, and duration.
  • Chromatographic conditions : Mobile phase composition, column type.
  • Characterization data : Full spectral profiles (IR, NMR, MS) and comparison to published δ values . The Beilstein Journal of Organic Chemistry guidelines emphasize including detailed experimental procedures in supplementary materials to enable replication .

Advanced Research Questions

Q. How should cytotoxicity assays for this compound be designed to evaluate anti-proliferative activity?

  • Cell lines : Use diverse models (e.g., SNU-1 gastric, LS174T colon, K562 leukemia) to assess tissue-specific effects .
  • Controls : Include positive controls (e.g., doxorubicin) and vehicle controls (DMSO).
  • Dosage : Test a concentration gradient (e.g., 1–100 µg/mL) to determine IC₅₀ values. For example, methoxyananixanthone (a this compound derivative) showed IC₅₀ = 5.76 µg/mL against LS174T .
  • Replication : Perform triplicate experiments to account for biological variability .

Q. What methodological strategies resolve contradictions in reported bioactivity data for this compound?

Contradictions may arise from:

  • Assay conditions : Variations in incubation time, serum concentration, or cell passage number.
  • Compound purity : Verify via HPLC (>95% purity) and NMR spectral clarity .
  • Data normalization : Use standardized metrics (e.g., % viability relative to controls) and statistical tests (ANOVA, p < 0.05) .

Q. How can structure-activity relationship (SAR) studies be conducted on this compound derivatives?

  • Synthetic modifications : Introduce functional groups (e.g., acetylation, methoxylation) to probe activity changes. For instance, acetylating this compound yielded monoacetate derivatives with altered cytotoxicity .
  • Computational modeling : Perform molecular docking to predict binding affinities (e.g., HER2, β-catenin proteins) and validate with in vitro assays .
  • Spectroscopic tracking : Monitor structural changes via ¹H/¹³C NMR shifts post-modification .

Q. What frameworks guide hypothesis-driven research on this compound’s mechanisms of action?

Apply the PICO framework to structure research questions:

  • Population : Specific cell lines or enzymatic targets.
  • Intervention : this compound treatment.
  • Comparison : Untreated controls or analog compounds.
  • Outcome : Quantifiable metrics (e.g., apoptosis rate, ROS levels) . For example: Does this compound (I) induce apoptosis in K562 cells (P) more effectively than caloxanthone B (C), measured via caspase-3 activation (O)?

Q. How should researchers present complex spectral and bioassay data in publications?

  • Raw data : Include in appendices (e.g., NMR spectra, chromatograms).
  • Processed data : Summarize key results in tables (e.g., δ values, IC₅₀) within the main text.
  • Visualization : Use heatmaps for cytotoxicity profiles or docking scores .

Data Analysis & Ethical Considerations

Q. What statistical methods are appropriate for analyzing this compound’s bioactivity data?

  • Dose-response curves : Fit using nonlinear regression (e.g., GraphPad Prism).
  • Error analysis : Report standard deviation (SD) or standard error (SE).
  • Multivariate analysis : Apply PCA or clustering to identify patterns in high-throughput datasets .

Q. How can ethical sourcing of plant materials for this compound research be ensured?

  • Permits : Obtain botanical collection permits from relevant authorities.
  • Collaboration : Partner with local institutions for sustainable sourcing.
  • Citation : Acknowledge traditional knowledge if applicable .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.